N-(4-butylphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
N-(4-butylphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a synthetic small molecule featuring a 1,2,4-triazolo[4,3-a]pyrazine core substituted with a 2-ethylphenylsulfanyl group at position 8 and an N-(4-butylphenyl)acetamide moiety at position 2. The triazolopyrazine scaffold is a heterocyclic system known for its versatility in drug discovery, often contributing to interactions with biological targets such as kinases or G-protein-coupled receptors .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2S/c1-3-5-8-18-11-13-20(14-12-18)27-22(31)17-30-25(32)29-16-15-26-24(23(29)28-30)33-21-10-7-6-9-19(21)4-2/h6-7,9-16H,3-5,8,17H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIYDLWPOZRUAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple stepsCommon reagents used in these reactions include various organometallic compounds and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(4-butylphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide exhibit significant antimicrobial properties. Studies have shown that derivatives of triazolo-pyrazines can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Properties
Triazole derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines by activating specific signaling pathways. The incorporation of the butyl and ethyl groups may enhance lipophilicity, potentially improving cellular uptake and efficacy.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. Research suggests that it may inhibit key enzymes involved in inflammatory processes, such as lipoxygenase and cyclooxygenase. This activity could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Study 1: Antimicrobial Evaluation
In a study published in the Brazilian Journal of Pharmaceutical Sciences, a series of triazole derivatives were synthesized and evaluated for their antibacterial activity against various pathogens. The results indicated that certain derivatives showed promising activity against resistant strains of bacteria .
Case Study 2: Anticancer Activity
A recent investigation into triazolo-pyrazine derivatives highlighted their potential as anticancer agents. The study involved testing against several cancer cell lines, revealing that specific modifications to the triazole ring enhanced cytotoxicity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is not well-understood. its structure suggests that it could interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Lipophilicity : The target compound’s 4-butylphenyl group confers higher lipophilicity (MW 526.7) compared to ’s 4-methoxybenzyl (MW 469.94), which may enhance tissue penetration but reduce aqueous solubility .
- Steric Considerations : The 2,5-dimethylphenyl group in may hinder rotational freedom, affecting binding pocket interactions .
Pharmacological Implications
While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:
- Anti-inflammatory Activity: reports that 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide exhibits superior anti-inflammatory activity to diclofenac, emphasizing the role of acetamide substituents in modulating efficacy .
Biological Activity
N-(4-butylphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its anti-tumor, anti-inflammatory, and antimicrobial activities based on recent research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Triazolo[4,3-a]pyrazine core : Known for its diverse biological activity.
- Butyl and ethyl phenyl groups : These groups may influence the lipophilicity and biological interactions of the compound.
Anti-Tumor Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant anti-tumor properties. For instance, a related compound (22i) showed potent cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM respectively . Although specific data for this compound is limited, the structural similarities suggest potential efficacy in tumor inhibition.
Anti-inflammatory Activity
The compound's potential as a COX-II inhibitor has been explored in various studies. COX-II inhibitors are crucial in managing inflammation and pain. Compounds with similar structures have shown moderate to high inhibitory activity against COX enzymes. For example, certain derivatives exhibited IC50 values ranging from 0.52 μM to 22.25 μM against COX-II . This suggests that this compound may also possess similar anti-inflammatory properties.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds indicate that they may exhibit significant antibacterial and antifungal activities. For instance, compounds within the same chemical class have been evaluated against common pathogens like Staphylococcus aureus and Escherichia coli, showing promising results in comparison to standard antibiotics . This opens avenues for exploring the antimicrobial potential of this compound.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of compounds related to this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
